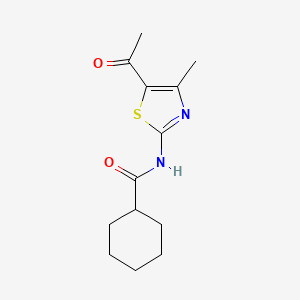
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as ACTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolylcarboxamides, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at the melanocortin 2 receptor (MC2R). This receptor is primarily expressed in the adrenal gland and is involved in the regulation of cortisol synthesis. By modulating the activity of this receptor, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may affect the activity of the HPA axis and thereby regulate the stress response.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of circulating cortisol, a hormone that is involved in the stress response. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. These effects suggest that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may have potential applications in the treatment of inflammatory and stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is its high potency and selectivity for the MC2R receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the investigation of the role of the MC2R receptor in various physiological and pathological processes. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for its potential use in the treatment of stress-related and inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 5-acetyl-4-methylthiazole-2-carbonyl chloride with cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl group of the thiazole ring, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent such as ethanol.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This axis is involved in the regulation of stress response, and dysregulation of this system has been implicated in various psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-11(9(2)16)18-13(14-8)15-12(17)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBUGYXYYIBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

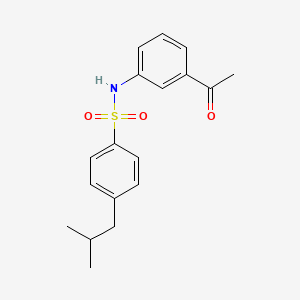


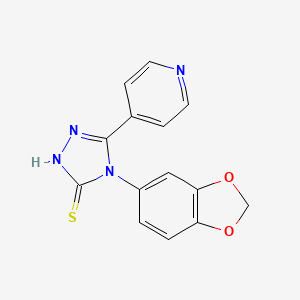
![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
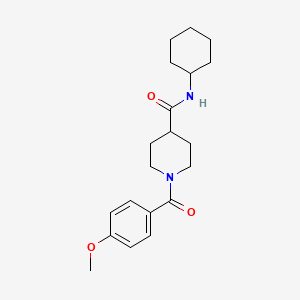
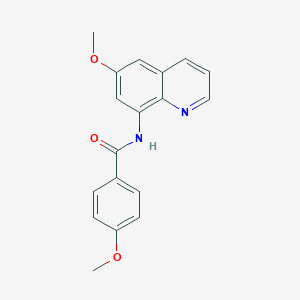

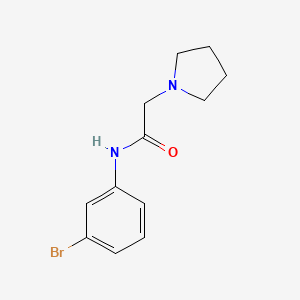
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)